molecular formula C10H11FN2O3 B3433318 4-(3-Fluoro-5-nitrophenyl)morpholine CAS No. 220954-15-4

4-(3-Fluoro-5-nitrophenyl)morpholine

Cat. No.: B3433318
CAS No.: 220954-15-4
M. Wt: 226.20 g/mol
InChI Key: VPWVCQWWHPZJOA-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-nitrophenyl)morpholine is a chemical compound with the molecular formula C10H11FN2O3 . It is a key intermediate in the synthesis of Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .


Synthesis Analysis

The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid and was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl .


Molecular Structure Analysis

The molecular weight of this compound is 226.21 . The InChI code for this compound is 1S/C10H11FN2O3/c11-8-5-9(7-10(6-8)13(14)15)12-1-3-16-4-2-12/h5-7H,1-4H2 .


Chemical Reactions Analysis

The synthesis of this compound involves a series of reactions, including the substitution of morpholine on 1,2-difluoro-4-nitrobenzene and the reduction of the nitro group with Fe/NH4Cl .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Mechanism of Action

While the exact mechanism of action of 4-(3-Fluoro-5-nitrophenyl)morpholine is not specified in the retrieved papers, it is known to be a key intermediate in the synthesis of Linezolid , an antibiotic that works by preventing the formation of the bacterial 70S initiation complex, which is an essential component of the bacterial protein synthesis machinery .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-(3-fluoro-5-nitrophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-8-5-9(7-10(6-8)13(14)15)12-1-3-16-4-2-12/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWVCQWWHPZJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291633
Record name 4-(3-Fluoro-5-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220954-15-4
Record name 4-(3-Fluoro-5-nitrophenyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220954-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Fluoro-5-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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